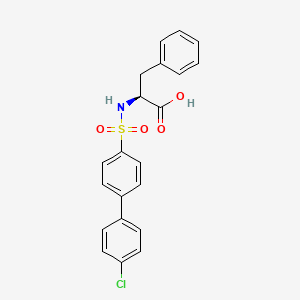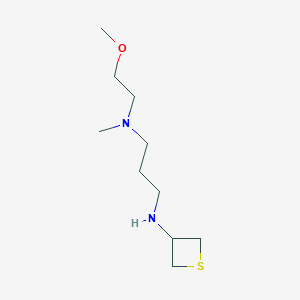
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine is a chemical compound with a unique structure that includes a thietane ring, a methoxyethyl group, and a methyl group attached to a propane-1,3-diamine backbone
Vorbereitungsmethoden
The synthesis of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the thietane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methoxyethyl group: This step often involves nucleophilic substitution reactions where the methoxyethyl group is introduced to the intermediate compound.
Introduction of the methyl group: This can be done through alkylation reactions using methylating agents.
Formation of the propane-1,3-diamine backbone: This involves the coupling of the intermediate compounds to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds or rings, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins to exert its effects. The detailed mechanism of action would require further experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)ethane-1,2-diamine: This compound has a similar structure but with an ethane backbone instead of propane.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)butane-1,4-diamine: This compound has a butane backbone, providing different chemical and physical properties.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)pentane-1,5-diamine: This compound has a pentane backbone, which may affect its reactivity and applications.
Eigenschaften
Molekularformel |
C10H22N2OS |
|---|---|
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
N'-(2-methoxyethyl)-N'-methyl-N-(thietan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H22N2OS/c1-12(6-7-13-2)5-3-4-11-10-8-14-9-10/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
PKKNVBVEBQIYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCNC1CSC1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


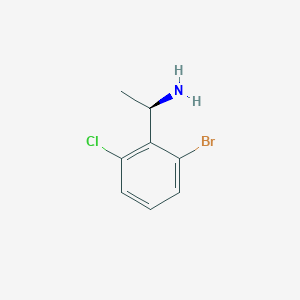
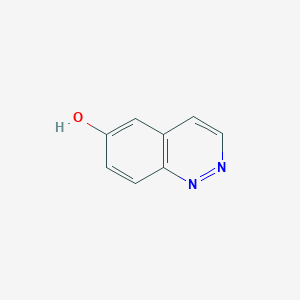
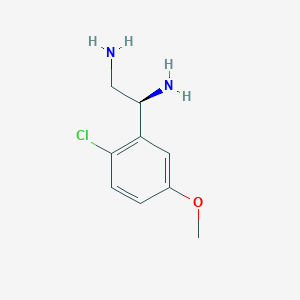
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)

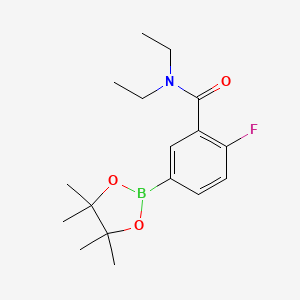
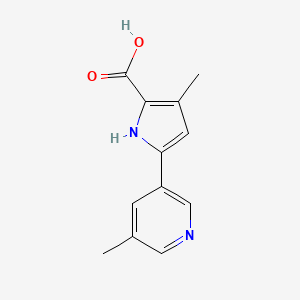
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
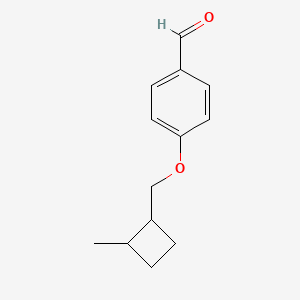
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
